Epicatechin 3-O-(4-O-methylgallate)

Übersicht

Beschreibung

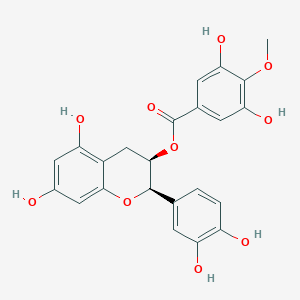

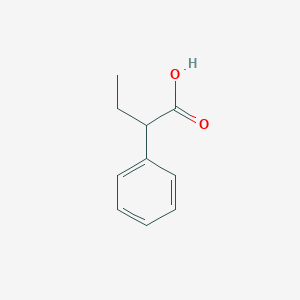

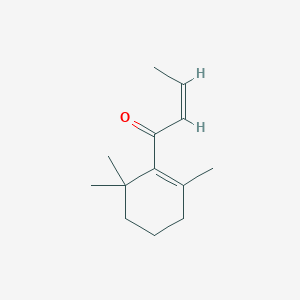

Epicatechin 3-O-(4-methylgallate), also known as 3-O-(4-methylgalloyl)epicatechin, belongs to the class of organic compounds known as catechin gallates . These are organic compounds containing a gallate moiety glycosidically linked to a catechin .

Synthesis Analysis

The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .Molecular Structure Analysis

The molecular formula of Epicatechin 3-O-(4-O-methylgallate) is C23H20O10 . The average mass is 442.372 Da and the monoisotopic mass is 442.089996 Da .Chemical Reactions Analysis

While specific chemical reactions involving Epicatechin 3-O-(4-O-methylgallate) are not detailed in the search results, it’s worth noting that catechins like this compound are known to be involved in various biological reactions due to their antioxidative properties .Wissenschaftliche Forschungsanwendungen

Nitric Oxide Enhancement and Cardiovascular Health : (-)-Epicatechin enhances nitric oxide levels in endothelial cells, suggesting its potential benefits for cardiovascular health (Steffen, Schewe, & Sies, 2007).

Antioxidant and Anti-inflammatory Properties : Epicatechin, found in tea, cocoa, and fruits, exhibits antioxidant and anti-inflammatory properties, and could improve muscle performance and prevent diabetes (Qu et al., 2020).

Protective Effects Against Oxidative Stress : 3'-O-methyl epicatechin and epicatechin protect human fibroblasts from oxidative-stress-induced cell death (Spencer et al., 2001).

Potential in Cancer, Inflammation, Diabetes, and Neurodegeneration Treatment : (-)-Epicatechin shows promise as a preventative agent and adjunct for chemotherapy and radiation therapy in these areas (Shay et al., 2015).

Anti-Inflammatory Activity : Synthetic compounds (-)-epicatechin 3-(3-O-methylgallate) show stronger anti-inflammatory effects than some conventional drugs (Iijima et al., 2009).

Antioxidative Activities in Plasma : (-)-Epicatechin and its metabolites show potent antioxidant properties in plasma (Natsume et al., 2004).

Bioavailability and Metabolic Pathways : Studies show how epicatechin metabolites are metabolized and circulated in the body after oral administration, which is crucial for understanding their health benefits (Abd El Mohsen et al., 2002; Natsume et al., 2003; Borges et al., 2017).

Bioanalytical Standards Development : The synthesis of epicatechin glucuronides and sulfates aids in understanding the biological and pharmacological effects of epicatechin in humans (Zhang et al., 2013).

Influence on Flavonoid Exposure Biomarkers : Studies suggest that urinary metabolites may serve as biomarkers for flavonoid intake, including epicatechin (Loke et al., 2009).

Effects in Neuroprotection and Alzheimer's Disease : Repeated exposure to grape seed polyphenol extract, which includes epicatechin, enhances bioavailability of its metabolites, potentially aiding in Alzheimer's disease treatment (Ferruzzi et al., 2009).

Safety And Hazards

While specific safety data for Epicatechin 3-O-(4-O-methylgallate) is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The future directions of research on Epicatechin 3-O-(4-O-methylgallate) could involve further exploration of its antiviral properties , as well as its potential benefits for brain function, cognition, and memory . Additionally, further studies could investigate the enhancement of its bioavailability and stability through chemical modifications .

Eigenschaften

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDRTHBTGNNTEW-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292305 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicatechin 3-O-(4-O-methylgallate) | |

CAS RN |

108907-44-4 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108907-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(4-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)